molecular formula C26H34N4O5 B2700864 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid CAS No. 860649-30-5

1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid

Cat. No.: B2700864
CAS No.: 860649-30-5
M. Wt: 482.581
InChI Key: LMAZDGVWYZFTIG-UHFFFAOYSA-N
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Description

“1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C26H34N4O5 . It has a molecular weight of 482.57 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C26H34N4O5 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which I don’t have the capability to perform.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the retrieved data .

Scientific Research Applications

Reactivity and Synthesis

Research on nitrophenyl-substituted cyclic amines, including piperidine derivatives, has unveiled their potential in creating various chemical reactions and compounds. Moehrle and Mehrens (1998) investigated the reactivity of such compounds, revealing how substituents and dehydrogenation processes can lead to the formation of novel structures like aminoketones and aminohexanones, as well as benzoxazines and their oxidized derivatives, hydroxylactams (H. Moehrle & Jutta Mehrens, 1998). This study underscores the compound's utility in synthetic chemistry, offering pathways to diverse molecular frameworks.

Supramolecular Assembly

The structural characterization of salts derived from the 4-(4-nitrophenyl)piperazin-1-ium cation, as presented by Shankara Prasad et al. (2022), highlights the compound's role in forming supramolecular assemblies. The research demonstrated two-dimensional and three-dimensional crystal packing structures in different salts, showcasing the compound's utility in crystal engineering and materials science (Holehundi J. Shankara Prasad et al., 2022).

Fluorescence Tagging and High-Performance Liquid Chromatography

The development of fluorescent tagging reagents for carboxylic acids in high-performance liquid chromatography has benefited from the inclusion of the 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ) reagent. Toyo’oka and colleagues (1991) synthesized fluorogenic tagging reagents, including NBD-PZ, demonstrating their efficacy in producing fluorescent adducts with carboxylic acids. This research points to the compound's applicability in analytical chemistry, enhancing detection sensitivity in chromatographic analyses (T. Toyo’oka et al., 1991).

Novel Drug Development

Research into the synthesis and pharmacological effects of optically active derivatives involving nitrophenyl piperazine compounds has shown promise in drug development. Ashimori et al. (1991) synthesized optically active derivatives with significant antihypertensive effects and low toxicity, suggesting potential applications in developing new therapeutics (A. Ashimori et al., 1991).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data . As with any chemical, it should be handled with appropriate safety measures.

Properties

IUPAC Name

1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c31-26(32)22-10-13-28(14-11-22)20-21-2-8-25(9-3-21)35-19-1-12-27-15-17-29(18-16-27)23-4-6-24(7-5-23)30(33)34/h2-9,22H,1,10-20H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAZDGVWYZFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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